4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). AZD-9291 has shown promising results in preclinical and clinical studies, with high selectivity for mutant EGFR and minimal toxicity.
Mechanism of Action
AZD-9291 works by irreversibly binding to the mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, inhibiting the downstream signaling pathways that promote tumor growth and survival. This mechanism of action is different from other this compound TKIs, which only reversibly bind to the this compound.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have minimal toxicity in preclinical and clinical studies. However, some adverse effects have been reported, including gastrointestinal disturbances, fatigue, and rash.
Advantages and Limitations for Lab Experiments
One advantage of AZD-9291 is its high selectivity for mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, which allows for targeted therapy in NSCLC patients with this compound mutations. However, one limitation is the development of resistance to AZD-9291 over time, which can limit its effectiveness in the long term.
Future Directions
Future research on AZD-9291 could focus on developing combination therapies to overcome resistance to the drug, as well as studying its potential use in other types of cancer. Additionally, further studies could investigate the mechanism of resistance to AZD-9291, with the goal of developing new drugs that can overcome this resistance.
Synthesis Methods
The synthesis of AZD-9291 involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-(4-bromo-2-fluorophenoxy)-6-methoxyquinoline, which is converted into the key intermediate 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinoline. This intermediate is then reacted with 6-chloro-1-hexyne to form the propargylamine compound, which is further reacted with 4-(azepan-1-ylcarbonyl)piperidine-4-carboxylic acid to produce AZD-9291.
Scientific Research Applications
AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In vitro studies have shown that AZD-9291 is highly selective for mutant 4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide, with minimal activity against wild-type this compound. In vivo studies have demonstrated that AZD-9291 is effective in inhibiting tumor growth in NSCLC xenograft models that harbor this compound mutations.
Properties
IUPAC Name |
4-(azepane-1-carbonyl)-N-prop-2-ynylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-9-17-16(21)19-12-7-14(8-13-19)15(20)18-10-5-3-4-6-11-18/h1,14H,3-13H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHSNWJSIPCFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCC(CC1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.